ATX-002

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

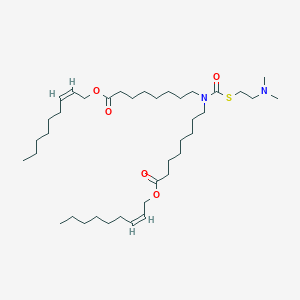

C39H72N2O5S |

|---|---|

Peso molecular |

681.1 g/mol |

Nombre IUPAC |

[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |

InChI |

InChI=1S/C39H72N2O5S/c1-5-7-9-11-13-21-27-34-45-37(42)29-23-17-15-19-25-31-41(39(44)47-36-33-40(3)4)32-26-20-16-18-24-30-38(43)46-35-28-22-14-12-10-8-6-2/h21-22,27-28H,5-20,23-26,29-36H2,1-4H3/b27-21-,28-22- |

Clave InChI |

RGAIHNZNCGOCLA-ZDSKVHJSSA-N |

SMILES isomérico |

CCCCCC/C=C\COC(=O)CCCCCCCN(C(=O)SCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC |

SMILES canónico |

CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)C(=O)SCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of ATX-002 in RNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-002 is a key player in the realm of RNA therapeutics, functioning as an ionizable cationic lipid integral to the LUNAR® lipid nanoparticle (LNP) delivery platform. Its sophisticated design enables the safe and effective delivery of RNA payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in RNA encapsulation, cellular uptake, and endosomal escape. The guide further presents quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in the field.

This compound: Physicochemical Properties

This compound is specifically engineered to have a pKa value that is crucial for its function. The measured pKa of this compound is approximately 6.03.[1][2] This property allows it to be positively charged at a low pH, facilitating the encapsulation of negatively charged RNA, and to become neutral at physiological pH, which is essential for stable circulation in the body.

| Property | Value | Reference |

| Chemical Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | Patent WO2015074085A1 |

| Molecular Formula | C39H72N2O5S | [1] |

| Molecular Weight | 681.06 g/mol | [1] |

| Measured pKa | 6.03 | [1][2] |

| Calculated pKa (c-pKa) | 8.68 | [1][2] |

Mechanism of Action: From Formulation to Cytosolic Delivery

The journey of an RNA therapeutic encapsulated in an this compound-containing LNP involves several critical steps, from nanoparticle formulation to the release of the RNA payload into the cytoplasm of the target cell.

RNA Encapsulation via Microfluidic Mixing

This compound-based LNPs are typically formulated using a rapid microfluidic mixing process. During this process, an ethanolic solution containing this compound and other lipid components is rapidly mixed with an acidic aqueous buffer (pH ~4.0) containing the RNA cargo. At this low pH, the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic complexation of this compound with the negatively charged phosphate backbone of the RNA, leading to the formation of the core of the LNP. The other lipid components, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG), then self-assemble around this core to form the final LNP structure. The resulting nanoparticles are then dialyzed against a neutral buffer (e.g., PBS pH 7.4) to raise the pH and neutralize the surface charge for in vivo administration.

Experimental Workflow: LNP Formulation

References

An In-depth Technical Guide to the pKa of ATX-002 Lipid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the ionizable cationic lipid ATX-002, a critical parameter for its function in RNA delivery systems. The document details its physicochemical properties, the experimental methodology for pKa determination, and its role in the mechanism of cellular delivery.

Introduction to this compound and the Significance of pKa

This compound is an ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver RNA therapeutics, such as siRNA and mRNA. The effectiveness of such delivery systems is critically dependent on the physicochemical properties of their lipid components, with the pKa of the ionizable lipid being a key determinant of in vivo activity.

The pKa is the pH at which the ionizable lipid is 50% protonated. For efficient RNA delivery, an ionizable lipid should be relatively neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. However, it needs to become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This protonation is crucial for interacting with the anionic endosomal membrane, leading to its disruption and the subsequent release of the RNA payload into the cytoplasm. Therefore, an optimal pKa is essential for balancing safety and efficacy.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Measured pKa | 6.03 | [1][2][3] |

| Measured pKa Range | 6.0 - 6.6 | [4] |

| Calculated pKa (c-pKa) | 8.68 | [1][2][3] |

| Molecular Weight | 681.06 g/mol | [1][2] |

| Molecular Formula | C39H72N2O5S | [1][2] |

Experimental Protocol: pKa Determination of Ionizable Lipids

While the specific, detailed protocol used to determine the pKa of this compound is not publicly available, a common and accepted method for measuring the apparent pKa of ionizable lipids within an LNP formulation is the 2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) assay.[5][6][7][8]

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of lipid nanoparticles. The binding of the negatively charged TNS molecule is dependent on the positive surface charge of the LNP, which in turn is dependent on the protonation state of the ionizable lipid. By measuring the fluorescence intensity of TNS across a range of pH values, a titration curve can be generated, and the pKa can be determined as the pH at which 50% of the maximum fluorescence is observed.[5][6]

Materials:

-

Lipid Nanoparticle (LNP) formulation containing this compound

-

2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS) stock solution

-

A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate buffers) to cover a pH range from approximately 3 to 9.[7]

-

Fluorometer

Procedure:

-

Preparation of LNP Dilution: Dilute the LNP formulation to a suitable concentration in each of the different pH buffers.

-

Addition of TNS: Add a small aliquot of the TNS stock solution to each of the LNP dilutions. The final concentration of TNS should be in the low micromolar range.

-

Incubation: Incubate the samples for a short period at a controlled temperature to allow for TNS binding to equilibrate.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths for TNS are typically around 320 nm and 430 nm, respectively.

-

Data Analysis:

Below is a graphical representation of the experimental workflow.

Role of this compound pKa in Cellular Delivery and Endosomal Escape

The pKa of this compound is central to its function in mediating the endosomal escape of the RNA payload. The process can be summarized in the following steps:

-

Systemic Circulation: At the neutral pH of the bloodstream (pH ~7.4), which is above the pKa of this compound, the lipid is largely in a neutral state. This reduces interactions with blood components and non-target cells, improving the safety profile and circulation time of the LNP.

-

Cellular Uptake: LNPs are taken up by target cells, primarily through endocytosis, and are trafficked into endosomes.

-

Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops to between 5.0 and 6.5. When the endosomal pH drops below the pKa of this compound, the tertiary amine group of the lipid becomes protonated, resulting in a positive charge.

-

Membrane Disruption and RNA Release: The now positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as a hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the encapsulated RNA into the cytoplasm.[9][10]

The following diagram illustrates this proposed mechanism of action.

Conclusion

The pKa of the ionizable lipid this compound is a fundamental physicochemical property that dictates its performance in RNA delivery systems. With a measured pKa in the optimal range of 6.0-6.6, this compound is designed to remain neutral in circulation and become protonated within the acidic environment of the endosome. This pH-dependent charge switching is the key to disrupting the endosomal membrane and ensuring the efficient release of the RNA cargo into the cytoplasm, thereby enabling its therapeutic effect. The TNS assay provides a reliable method for characterizing this critical parameter in LNP formulations. A thorough understanding of the pKa and its role in the delivery mechanism is essential for the rational design and optimization of next-generation lipid nanoparticle-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Purchase this compound [nucleosyn.com]

- 5. dovepress.com [dovepress.com]

- 6. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

ATX-002 for mRNA Vaccine Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility. Central to the success of these vaccines is the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. The composition of these LNPs is critical to their function, influencing encapsulation efficiency, stability, and the ultimate delivery of the mRNA payload to the target cells. Among the key components of LNPs are ionizable cationic lipids, which are pivotal for complexing the negatively charged mRNA and facilitating its release into the cytoplasm. ATX-002 is a proprietary ionizable cationic lipid that has been developed for use in LNP-based delivery of RNA therapeutics, including mRNA vaccines.

This technical guide provides an in-depth overview of this compound, summarizing its physicochemical properties, its role within the LUNAR® delivery platform, and the general methodologies for the formulation and evaluation of this compound-containing LNPs for mRNA vaccine development.

This compound: Physicochemical Properties

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles for RNA delivery.[1][2] Its structure and properties are tailored to ensure efficient encapsulation of mRNA and effective endosomal escape.

| Property | Value | Source |

| Molecular Formula | C39H72N2O5S | [1][2] |

| Molecular Weight | 681.07 g/mol | [1][2] |

| Measured pKa | 6.03 | [3] |

| Calculated pKa | 8.68 | [3] |

| Physical Form | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

The measured pKa of 6.03 is a critical feature of this compound.[3] This value indicates that the lipid is positively charged at the acidic pH used during the LNP formulation process (typically pH ~4), allowing for strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. At physiological pH (around 7.4), the lipid is largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.[4] Upon endocytosis of the LNP into a target cell, the acidic environment of the endosome (pH 5.0-6.5) leads to the re-protonation of this compound. This charge reversal is hypothesized to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the antigenic protein.[5][6]

The LUNAR® Delivery Platform

This compound is a component of the LUNAR® lipid nanoparticle delivery platform developed by Arcturus Therapeutics.[5][7] This platform is designed to be a versatile and effective system for the delivery of various RNA modalities, including siRNA and mRNA, for therapeutic and vaccine applications.[2][5]

The LUNAR® platform, like other LNP systems, is typically composed of four key lipid components:

-

Ionizable Cationic Lipid (e.g., this compound): Facilitates mRNA encapsulation and endosomal escape. The ATX lipids used in the LUNAR platform are designed to have a biodegradable lipid backbone to improve safety and tolerability, especially with repeat dosing.[5]

-

Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle.[5][8]

-

Cholesterol: Another structural lipid that modulates membrane fluidity and stability.[5][8]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that provides a hydrophilic shield on the surface of the LNP. This PEG layer helps to prevent aggregation and reduces opsonization, thereby increasing the circulation half-life of the nanoparticle.[8][9]

Preclinical Performance of an ATX-based LUNAR® Formulation

A key study demonstrated the efficacy of the LUNAR® platform for systemic delivery of Factor IX (FIX) mRNA for protein replacement therapy in a mouse model of hemophilia. While the specific "ATX" lipid used was not explicitly identified as this compound, the study provides valuable insight into the performance of this delivery system.

| Parameter | Result |

| siRNA Delivery (Factor VII knockdown) | Up to 97% knockdown of the target protein. LUNAR® was found to be five times more efficient than LNPs formulated with the well-characterized ionizable lipid DLin-MC3-DMA.[5] |

| mRNA Delivery (Human FIX protein expression) | Dose-dependent expression of human FIX protein in mice, reaching clinically relevant levels.[5] |

| Duration of Expression | A single administration resulted in therapeutic levels of human FIX for up to 6 days.[5] |

| Safety and Tolerability | Well-tolerated in immunocompetent mice even after repeated dosing over a period of 4 months.[5] |

These results underscore the potential of the LUNAR® platform, and by extension, its ATX lipid components, for effective and safe in vivo delivery of mRNA.

Experimental Protocols

While the precise, optimized formulation of this compound within the LUNAR® platform for specific vaccine candidates is proprietary, this section outlines a general, representative workflow for the formulation, characterization, and evaluation of mRNA-containing LNPs based on established methodologies.[10][11]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.

-

Materials:

-

Ionizable lipid (this compound)

-

Phospholipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA encoding the antigen of interest

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

-

Protocol:

-

Prepare a lipid stock solution by dissolving this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio.

-

Prepare an aqueous phase by dissolving the mRNA in the citrate buffer.

-

Set up the microfluidic mixing system. The lipid-ethanol solution is loaded into one inlet syringe, and the mRNA-aqueous solution is loaded into another.

-

The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the solvent and anti-solvent phases causes the lipids to self-assemble around the mRNA, forming LNPs.

-

The resulting LNP suspension is collected and dialyzed against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

-

The final LNP formulation is sterile-filtered.

-

Physicochemical Characterization of LNPs

-

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS and measure using a DLS instrument. The Z-average diameter provides the mean particle size, and the PDI indicates the broadness of the size distribution. For vaccine applications, a particle size of 80-120 nm and a PDI < 0.2 are often targeted.

-

-

Zeta Potential:

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Measure the surface charge of the LNPs in a suitable buffer. At physiological pH, a near-neutral zeta potential is desirable to minimize non-specific interactions.

-

-

mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Measure the total amount of mRNA in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).

-

Measure the amount of unencapsulated mRNA in the formulation by performing the assay without the surfactant.

-

The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%. High encapsulation efficiency (>90%) is critical for product consistency and efficacy.

-

-

In Vitro Evaluation

-

Protein Expression:

-

Method: Transfection of cultured cells (e.g., HEK293T cells, dendritic cells) followed by quantification of the expressed antigen.

-

Procedure:

-

Plate cells in a multi-well format.

-

Add the mRNA-LNP formulation to the cells at various concentrations.

-

After a suitable incubation period (e.g., 24-48 hours), lyse the cells and quantify the expressed protein using an appropriate method, such as ELISA, Western blot, or a luciferase reporter assay if the mRNA encodes a reporter protein.

-

-

In Vivo Evaluation (Preclinical)

-

Immunogenicity Studies:

-

Method: Animal models (e.g., mice, non-human primates).

-

Procedure:

-

Immunize animals with the mRNA-LNP vaccine, typically via intramuscular injection. A prime-boost regimen is often used.

-

Collect blood samples at various time points post-immunization.

-

Measure antigen-specific antibody titers (e.g., IgG) in the serum using ELISA.

-

Assess the neutralizing antibody response using a neutralization assay (e.g., pseudovirus neutralization assay).

-

Evaluate T-cell responses by isolating splenocytes or peripheral blood mononuclear cells (PBMCs) and performing assays such as ELISpot or intracellular cytokine staining after in vitro restimulation with the target antigen.

-

-

Visualizations

Mechanism of LNP-mediated mRNA Delivery and Antigen Presentation

Caption: Workflow of mRNA-LNP uptake, endosomal escape, and antigen presentation.

Experimental Workflow for LNP Formulation and Characterization

Caption: General workflow for mRNA-LNP formulation and quality control.

Conclusion

This compound is a key enabling component for the LUNAR® mRNA delivery platform. Its carefully designed physicochemical properties, particularly its pKa, are critical for the efficient encapsulation of mRNA and its subsequent delivery into the cytoplasm of target cells. While specific formulation details and direct immunogenicity data for this compound in the context of a specific vaccine are proprietary, the performance of the LUNAR® platform in preclinical studies highlights the potential of LNPs containing ATX-series lipids. The experimental protocols and workflows described herein provide a general framework for researchers and drug developers working on the formulation and evaluation of novel LNP-based mRNA vaccines. The continued development and optimization of ionizable lipids like this compound will be crucial for advancing the next generation of mRNA therapeutics and vaccines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arcturusrx.com [arcturusrx.com]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. youtube.com [youtube.com]

- 5. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. drpress.org [drpress.org]

- 9. Pharmacometric modeling of lipid nanoparticle-encapsulated mRNA therapeutics and vaccines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ATX-002: Structure, Properties, and Application in RNA Delivery

Introduction

This compound is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its pH-responsive nature is central to its function, allowing for efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. This guide provides a comprehensive overview of the structure, properties, and key experimental protocols related to this compound.

Structure and Physicochemical Properties

This compound is a complex organic molecule with a specific structure designed for optimal performance in LNP formulations. Its IUPAC name is di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | [1][2] |

| CAS Number | 1777792-34-3 | [2][3] |

| Molecular Formula | C₃₉H₇₂N₂O₅S | [1][2][3] |

| Molecular Weight | 681.06 g/mol | [2][3] |

| Appearance | Light yellow to yellow oil or solid powder | [1][3] |

| Purity | >98% | [1][2] |

| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic and warming to 60°C) | [3][4] |

| Calculated pKa (c-pKa) | 8.68 | [3][4] |

| Measured pKa | 6.03 | [3][4] |

Mechanism of Action in RNA Delivery

The efficacy of this compound as a delivery vehicle is rooted in its pH-dependent charge. At an acidic pH, its tertiary amine becomes protonated and positively charged, which allows it to electrostatically bind to the negatively charged phosphate backbone of RNA molecules, leading to their encapsulation within LNPs.[3][4] Once the LNPs are taken up by cells into endosomes, the endosomal compartment becomes acidified. This drop in pH again leads to the protonation of this compound. The resulting positive charge on the lipid facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following is a representative protocol based on available patent literature.[5]

Materials:

-

Di((Z)-non-2-en-1-yl) 8,8'-(tert-butoxycarbonyl)azanediyl)dioctanoate

-

Dry Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography (100-200 mesh)

-

Methanol (MeOH)

Procedure:

-

Dissolve Di((Z)-non-2-en-1-yl) 8,8'-(tert-butoxycarbonyl)azanediyl)dioctanoate (9 grams) in dry DCM (150 ml).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the reaction mixture at 0°C to initiate the deprotection reaction.

-

Allow the reaction temperature to slowly warm to room temperature and stir for the appropriate time to ensure complete reaction.

-

Upon completion, quench the reaction and perform an aqueous workup to extract the crude product.

-

Purify the crude compound by silica gel column chromatography using a 3% MeOH in DCM eluent system.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound. The reported yield is approximately 68%.[5]

Formulation of this compound Lipid Nanoparticles for siRNA Delivery

The following is a generalized protocol for the formulation of siRNA-loaded LNPs using this compound, typically performed with a microfluidic mixing device. The precise molar ratios of the lipid components are critical for the efficacy of the formulation and are often optimized for specific applications.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

-

Ethanol (200 proof)

-

siRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol to prepare individual stock solutions.

-

Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used starting ratio for ionizable lipid formulations is approximately 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-DMG).

-

Prepare Aqueous Phase: Dissolve the siRNA in the acidic citrate buffer.

-

Microfluidic Mixing: Set up the microfluidic mixing device. Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.

-

Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

Purification: The resulting LNP suspension is typically diluted with PBS and then purified and concentrated by dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated siRNA.

-

Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

In Vitro and In Vivo Applications

This compound has been utilized as a key component of the LUNAR® platform for RNA delivery. In preclinical studies, LNPs formulated with this compound have been shown to effectively deliver Factor VII (FVII) siRNA to hepatocytes in vivo, resulting in a significant, dose-dependent knockdown of FVII expression, with one study reporting a 63% reduction.[3][4] This demonstrates the potential of this compound-containing LNPs for the therapeutic treatment of liver-related genetic disorders.

Disclaimer: This document is intended for research and informational purposes only. This compound has not been fully validated for medical applications and should be handled by qualified professionals in a laboratory setting.[4]

References

The Integral Role of ATX-002 in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized the landscape of modern medicine. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and at the core of these sophisticated delivery vehicles are ionizable cationic lipids. This technical guide delves into the pivotal role of ATX-002, a novel ionizable cationic lipid, in the formulation of high-efficacy lipid nanoparticles.

This compound is a key component of the LUNAR® lipid-mediated delivery platform, designed to efficiently encapsulate and deliver RNA payloads to target cells. Its unique physicochemical properties are engineered to overcome the primary barriers to successful RNA therapy: degradation of the nucleic acid in the bloodstream, inefficient cellular uptake, and suboptimal endosomal escape. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on LNP characteristics, detailed experimental protocols, and visualizations of key processes.

The Core Function of this compound in LNP Formulations

This compound is an ionizable cationic lipid, a class of lipids that are considered a cornerstone of potent RNA delivery systems.[1] The primary function of this compound revolves around its pH-dependent charge, which is crucial for both the formulation process and the intracellular delivery of the RNA payload.

RNA Encapsulation: During the LNP formulation process, which is typically conducted at an acidic pH (around 4-5), the amine head group of this compound becomes protonated, conferring a positive charge to the lipid.[2][3] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of RNA molecules, leading to efficient encapsulation of the RNA within the core of the lipid nanoparticle.[2][3]

Endosomal Escape: Once the LNP is taken up by the target cell via endocytosis, it is enclosed within an endosome. As the endosome matures, its internal pH drops. The pKa of this compound is approximately 6.03.[2] This means that in the acidic environment of the late endosome, this compound again becomes protonated and positively charged. This charge alteration is hypothesized to disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, facilitating the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[2][3]

Quantitative Data on this compound-Containing LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. While extensive quantitative data for this compound formulations are proprietary, this section presents available data and outlines the key parameters for characterization.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Measured pKa | 6.03 | [2] |

| Calculated pKa (c-pKa) | 8.68 | [2] |

| Molecular Weight | 681.06 g/mol | [2] |

Table 2: In Vivo Efficacy of this compound LNPs for siRNA Delivery

| Target Gene | In Vivo Model | Dosing | Gene Knockdown | Reference |

| Factor VII (FVII) | Hepatocytes | Not Specified | 63% | [2][3] |

Table 3: Key Parameters for Characterization of this compound LNPs

| Parameter | Typical Range | Method of Analysis |

| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Neutral to slightly negative at physiological pH | Electrophoretic Light Scattering |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound-containing LNPs.

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

1. Preparation of Lipid Stock Solution (Organic Phase):

- Dissolve this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at a specified molar ratio. A common starting ratio for LNP formulations is in the range of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

- The total lipid concentration in the ethanolic solution is typically between 10-25 mM.

2. Preparation of RNA Solution (Aqueous Phase):

- Dissolve the RNA (siRNA or mRNA) in an acidic buffer, such as a 25-50 mM acetate buffer with a pH of 4.0. The RNA concentration will depend on the desired final concentration and RNA-to-lipid ratio.

3. Microfluidic Mixing:

- Utilize a microfluidic mixing device (e.g., NanoAssemblr).

- Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

- The total flow rate will depend on the specific microfluidic device and desired batch size.

- The rapid mixing of the two phases at the microscale induces the self-assembly of the lipids and RNA into LNPs.

4. Downstream Processing:

- The resulting LNP solution is typically diluted with a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to raise the pH and neutralize the surface charge of the LNPs.

- Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated RNA.

- Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Utilize Dynamic Light Scattering (DLS).[4][5]

- Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.[6]

- Perform the measurement at a controlled temperature (e.g., 25°C).

- Analyze the correlation function to determine the mean particle diameter (Z-average) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

- Use Electrophoretic Light Scattering.

- Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to facilitate the measurement.

- The zeta potential provides information about the surface charge of the LNPs at a given pH.

3. RNA Encapsulation Efficiency Determination (RiboGreen Assay):

- Prepare two sets of LNP samples.

- In the first set, measure the fluorescence of the RiboGreen dye in the presence of the intact LNPs. This measures the amount of unencapsulated, accessible RNA.

- In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA. Then, measure the fluorescence of the RiboGreen dye. This determines the total amount of RNA.

- Calculate the encapsulation efficiency using the following formula:

- Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows involving this compound in LNP formulations.

Caption: Workflow for the formulation of this compound containing lipid nanoparticles.

Caption: Mechanism of this compound mediated endosomal escape of RNA.

Conclusion

This compound represents a significant advancement in the field of ionizable cationic lipids for RNA delivery. Its precisely tuned pKa allows for efficient encapsulation of RNA during formulation and facilitates the critical step of endosomal escape, ensuring the therapeutic payload reaches its site of action within the cell. The LUNAR® platform, incorporating this compound, has demonstrated preclinical success in gene silencing and protein replacement therapies. Further research and clinical development leveraging this compound and similar proprietary lipids hold the promise of unlocking the full therapeutic potential of RNA-based medicines for a wide range of diseases. This guide provides a foundational understanding for researchers and developers working to harness the power of lipid nanoparticles for next-generation therapeutics.

References

- 1. sartorius.com [sartorius.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. research.colostate.edu [research.colostate.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ATX-002 for siRNA Therapeutic Delivery

This guide provides a comprehensive technical overview of this compound, an ionizable cationic lipid developed for the delivery of siRNA therapeutics. It details the formulation of this compound into lipid nanoparticles (LNPs), its mechanism of action, and its efficacy in preclinical models.

Core Concepts of this compound-Mediated siRNA Delivery

This compound is a key component of the LUNAR® lipid nanoparticle (LNP) platform, designed for the systemic delivery of RNA therapeutics. As an ionizable cationic lipid, this compound plays a crucial role in the encapsulation of negatively charged siRNA molecules and their subsequent release into the cytoplasm of target cells.[1]

The mechanism of action is predicated on the pH-dependent charge of this compound. At an acidic pH, the lipid is protonated and carries a positive charge, facilitating the electrostatic interaction and encapsulation of siRNA during the formulation process.[1] Upon entering the cell through endocytosis, the LNP is exposed to the acidic environment of the endosome. This drop in pH leads to the re-protonation of this compound, which is thought to interact with the negatively charged endosomal membrane, leading to its disruption and the release of the siRNA payload into the cytoplasm.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its performance in siRNA delivery.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Calculated pKa (c-pKa) | 8.68 | [1] |

| Measured pKa | 6.03 | [1] |

Table 2: In Vivo Efficacy of this compound LNP for Factor VII siRNA Delivery

| Formulation | Dose (mg/kg) | Target Gene | Knockdown Efficiency | Animal Model | Reference |

| LUNAR:FVII siRNA (with ATX lipid) | 0.3 | Factor VII | Up to 97% | Mice | [2][3] |

| This compound LNP | Not Specified | Factor VII | 63% | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound based LNPs for siRNA delivery, as derived from published research.

3.1. LNP Formulation via Microfluidics

This protocol describes the preparation of LUNAR™ nanoparticles encapsulating siRNA using a microfluidic mixing device.

-

Materials:

-

This compound (or other proprietary ATX lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol (DMG-PEG 2000)

-

siRNA duplexes

-

Ethanol

-

5 mM Citric acid buffer, pH 3.5

-

Phosphate buffer for dialysis

-

-

Equipment:

-

NanoAssemblr microfluidic device (or similar)

-

Dialysis device (e.g., Spectra/Por Float-a-Lyzer)

-

Centrifugal filters (e.g., Amicon Ultra-15)

-

-

Procedure:

-

Prepare Lipid Solution: Dissolve the lipids (ATX, DSPC, cholesterol, and DMG-PEG) in ethanol at the desired molar ratio. A commonly used molar percentage ratio is 58:7:33.5:1.5 (ATX:DSPC:Cholesterol:PEG-DMG).[4]

-

Prepare siRNA Solution: Dissolve the desired amount of siRNA in 5 mM citric acid buffer (pH 3.5).[2]

-

Microfluidic Mixing: Combine the lipid solution in ethanol with the aqueous siRNA solution using a microfluidic mixing device. A typical flow rate ratio is 1:3 (ethanol:aqueous phase) with a total combined flow rate of 12 mL/min.[2]

-

Purification and Concentration: Purify the formed LNPs by dialysis against phosphate buffer overnight to remove ethanol and unencapsulated RNA.[2] Subsequently, concentrate the LNPs using centrifugal filters.[2]

-

Characterization:

-

Particle Size: Determine by dynamic light scattering.

-

Encapsulation Efficiency: Calculated by determining the amount of unencapsulated RNA using a fluorescent dye like RiboGreen and comparing it to the total RNA content after lysing the LNPs with a detergent (e.g., 1% Triton X-100).[2] The formula is: Percentage of encapsulation = (Total Fluorescence - Fluorescence before lysis) / Total Fluorescence * 100[2]

-

-

3.2. In Vivo Efficacy Assessment in Mice

This protocol outlines the procedure for evaluating the gene knockdown efficiency of the formulated LNPs in a murine model.

-

Animal Model: C57BL/6 mice or other appropriate strain.

-

Procedure:

-

Administer a single intravenous dose of the LNP-siRNA formulation at the desired concentration (e.g., 0.3 mg/kg).[2][3]

-

Include control groups receiving saline or a control siRNA formulation.

-

At a specified time point post-administration (e.g., 48 hours), collect blood samples.[5]

-

Measure the serum levels of the target protein (e.g., Factor VII) using an appropriate assay, such as an ELISA.[2][3]

-

Calculate the percentage of protein knockdown relative to the control group.

-

Signaling Pathways and Experimental Workflows

4.1. Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of LNP uptake and siRNA release into the cytoplasm.

Caption: Proposed mechanism of this compound LNP-siRNA cellular uptake and endosomal escape.

4.2. LNP Formulation and In Vivo Testing Workflow

The diagram below outlines the general workflow for developing and testing this compound LNP-siRNA formulations.

Caption: Experimental workflow for LNP-siRNA formulation and in vivo efficacy testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arcturusrx.com [arcturusrx.com]

- 5. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of ATX-002: A Key Component of the LUNAR® RNA Delivery Platform

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-002 is a novel, ionizable cationic lipid that has emerged as a critical component in the advancement of RNA-based therapeutics. Developed by Arcturus Therapeutics, this compound is a key constituent of their proprietary LUNAR® lipid nanoparticle (LNP) delivery platform. This platform is designed to efficiently encapsulate and deliver various RNA modalities, including small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells, thereby enabling the therapeutic potential of gene silencing and protein replacement therapies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Physicochemical Properties

This compound was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing the physicochemical properties of ionizable lipids for enhanced in vivo activity. The goal was to create a lipid that remains neutral at physiological pH to minimize toxicity and unwanted interactions in the bloodstream, but becomes protonated in the acidic environment of the endosome to facilitate RNA release.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H72N2O5S | [1] |

| Molecular Weight | 681.07 g/mol | [1] |

| Calculated pKa (c-pKa) | 8.68 | [2][3] |

| Measured pKa | 6.03 | [2][3] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: LUNAR® Platform

This compound is a cornerstone of the LUNAR® platform, which forms LNPs that protect RNA from degradation and facilitate its delivery into target cells. The mechanism of action can be broken down into several key steps:

-

RNA Encapsulation: At a low pH (typically around 4.0), the tertiary amine of this compound becomes protonated, conferring a positive charge to the lipid. This allows for electrostatic interaction with the negatively charged phosphate backbone of RNA, leading to the encapsulation of the RNA cargo within the LNP.

-

Systemic Circulation: Once in the bloodstream (physiological pH ~7.4), this compound is deprotonated and becomes largely neutral. This neutrality reduces interactions with blood components and non-target cells, improving the safety profile and circulation time of the LNPs.

-

Cellular Uptake: LUNAR® LNPs are taken up by target cells, primarily hepatocytes in the liver, through a process of apolipoprotein E (ApoE)-mediated endocytosis.

-

Endosomal Escape: Inside the cell, the LNP is trafficked into the endosome. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of this compound, which is thought to interact with the endosomal membrane, causing destabilization and subsequent release of the RNA payload into the cytoplasm.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Property Relationship for in Vitro siRNA Delivery Performance of Cationic 2-Hydroxypropyl-β-cyclodextrin: PEG-PPG-PEG Polyrotaxane Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A lipid nanoparticle-based oligodendrocyte-specific mRNA therapy - PMC [pmc.ncbi.nlm.nih.gov]

ATX-002: An In-Depth Technical Review of its Biodegradability and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-002 is an ionizable cationic lipid that has garnered significant attention within the field of nucleic acid delivery. As a key component of lipid nanoparticle (LNP) formulations, this compound is integral to the encapsulation and cellular delivery of RNA-based therapeutics, such as siRNA and mRNA. The efficacy of these LNP systems is critically dependent on the physicochemical properties of their constituent lipids. This technical guide provides a comprehensive overview of the available data on the biodegradability and safety profile of this compound, drawing from publicly accessible resources. While specific quantitative data and detailed experimental protocols for this compound are not extensively published, this document synthesizes the existing information and outlines the general methodologies employed for the assessment of similar ionizable lipids.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical nature is essential for interpreting its biological activity, biodegradability, and safety.

| Property | Value | Reference |

| Chemical Name | di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate | [1] |

| Molecular Formula | C39H72N2O5S | [1] |

| Molecular Weight | 681.07 g/mol | [1] |

| Measured pKa | 6.03 | [2][3] |

| Calculated pKa | 8.68 | [2][3] |

Table 1: Physicochemical properties of this compound.

The ionizable nature of this compound, characterized by its pKa, is central to its function. At a low pH (such as during LNP formulation), the lipid is protonated and can electrostatically bind to negatively charged nucleic acids. Upon entering the physiological environment (pH ~7.4), this compound becomes largely neutral, which is thought to reduce interactions with cellular membranes and improve its safety profile. Within the acidic environment of the endosome, the lipid becomes protonated again, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm.[2]

Biodegradability Profile

However, the chemical structure of this compound contains ester linkages, which are susceptible to hydrolysis by endogenous esterases. This suggests a plausible mechanism for its biodegradation.

General Experimental Protocols for Assessing Lipid Biodegradability

The following are general methodologies that are typically employed to assess the biodegradability of ionizable lipids.

1. In Vitro Degradation Assays:

-

Objective: To determine the rate of degradation of the lipid in a controlled, simulated biological environment.

-

Methodology:

-

Incubate the lipid in various biological matrices, such as plasma, serum, or liver homogenates, which contain esterases and other metabolic enzymes.

-

Samples are collected at various time points.

-

The concentration of the parent lipid and the appearance of potential metabolites are quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

-

The rate of disappearance of the parent lipid is used to determine its in vitro half-life.

-

2. In Vivo Metabolism and Excretion Studies:

-

Objective: To understand the metabolic fate, distribution, and elimination of the lipid in a living organism.

-

Methodology:

-

A radiolabeled version of the lipid (e.g., with 14C or 3H) is synthesized.

-

The radiolabeled lipid, typically formulated in an LNP, is administered to animal models (e.g., rodents, non-human primates).

-

Urine, feces, and blood samples are collected over a specified period.

-

The total radioactivity in the collected samples is measured to determine the extent and rate of excretion.

-

Metabolite profiling of plasma and excreta is performed using techniques like radio-HPLC and LC-MS/MS to identify the major metabolic pathways.

-

Below is a generalized workflow for assessing the biodegradability of an ionizable lipid.

Safety and Toxicology Profile

The safety of ionizable lipids is paramount for their clinical translation. Preclinical safety and toxicology studies are designed to identify potential adverse effects and establish a safe dose range for human studies. Publicly available information on the specific safety profile of this compound is limited to general statements in patents and commercial literature, which describe it as having a "favorable safety profile" and being "relatively non-cytotoxic."

General Experimental Protocols for Assessing Lipid Safety and Toxicology

A standard battery of non-clinical toxicology studies is typically required by regulatory agencies before a new chemical entity, such as an ionizable lipid, can be administered to humans.

1. In Vitro Cytotoxicity Assays:

-

Objective: To assess the direct toxicity of the lipid to cells in culture.

-

Methodology:

-

Various cell lines (e.g., hepatocytes, endothelial cells, immune cells) are exposed to a range of concentrations of the lipid.

-

Cell viability is measured using assays such as MTT, LDH release, or live/dead staining.

-

The concentration that causes 50% cell death (IC50) is determined.

-

2. In Vivo Toxicology Studies:

-

Objective: To evaluate the systemic toxicity of the lipid in animal models after single or repeated administration.

-

Methodology:

-

The lipid, formulated in an LNP, is administered to at least two animal species (one rodent and one non-rodent).

-

A dose-escalation study is performed to determine the maximum tolerated dose (MTD).

-

Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

At the end of the study, blood is collected for hematology and clinical chemistry analysis.

-

A full histopathological examination of all major organs is conducted to identify any tissue damage.

-

3. Safety Pharmacology Studies:

-

Objective: To assess the potential effects of the lipid on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Methodology:

-

Specialized in vivo or ex vivo models are used to monitor parameters such as blood pressure, heart rate, respiratory rate, and neurological function after administration of the lipid.

-

The following diagram illustrates a typical tiered approach to the safety assessment of an ionizable lipid.

References

An In-depth Technical Guide to the Endosomal Escape of ATX-002 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid-based therapeutics is critically dependent on overcoming the endosomal entrapment barrier. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo gene delivery, with their efficacy being intrinsically linked to the efficiency of endosomal escape. This technical guide provides a comprehensive overview of the endosomal escape mechanisms of lipid nanoparticles formulated with the ionizable cationic lipid ATX-002, a key component of the LUNAR® delivery platform. We delve into the physicochemical properties of this compound that govern its pH-responsive behavior, detail the molecular interactions leading to endosomal membrane disruption, and present the experimental methodologies used to quantify this crucial step in intracellular delivery. This guide aims to equip researchers with the fundamental knowledge and practical protocols to investigate and optimize the endosomal escape of LNP-based therapeutics.

Introduction: The Endosomal Escape Bottleneck

The journey of a lipid nanoparticle (LNP) from systemic circulation to the cellular cytoplasm is fraught with biological barriers. Following cellular uptake via endocytosis, LNPs are sequestered within membrane-bound vesicles called endosomes. These endosomes mature, and their internal environment becomes progressively more acidic. For the encapsulated therapeutic payload, such as mRNA or siRNA, to exert its biological effect, it must be released from the endosome into the cytoplasm before the endosome fuses with the lysosome, where enzymatic degradation would occur. This process, known as endosomal escape, is a major rate-limiting step in the overall efficiency of LNP-mediated drug delivery.[1] Inefficient endosomal escape leads to the majority of the therapeutic payload being degraded, significantly reducing the potency of the treatment.[1]

This compound and the LUNAR® Platform: A pH-Sensitive Delivery System

This compound is a proprietary ionizable cationic lipid that forms a crucial component of the LUNAR® (Lipid-enabled and Unlocked Nucleic Acid Modified RNA) delivery platform developed by Arcturus Therapeutics. The key to the functionality of this compound lies in its pH-responsive nature, which is dictated by its pKa value.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Type | Ionizable Cationic Lipid | MedChemExpress |

| Measured pKa | 6.03 | MedChemExpress |

The pKa of an ionizable lipid is the pH at which 50% of the lipid molecules are in their ionized (protonated) state. At physiological pH (around 7.4), this compound is predominantly neutral, which contributes to the stability of the LNP in circulation and minimizes non-specific interactions. However, as the endosome matures and its internal pH drops to between 5.0 and 6.5, this compound becomes protonated and acquires a positive charge. This charge switching is the trigger for the endosomal escape process.

The Mechanism of this compound Mediated Endosomal Escape

The endosomal escape of LNPs containing this compound is primarily driven by the "charge-inversion" mechanism, which leads to the disruption of the endosomal membrane. This process can be broken down into the following key steps:

-

Protonation of this compound: As the endosome acidifies, the amine groups on the this compound lipid become protonated, leading to a net positive charge on the LNP surface.

-

Interaction with Endosomal Lipids: The positively charged LNP now interacts electrostatically with the negatively charged anionic lipids, such as phosphatidylserine, which are present on the inner leaflet of the endosomal membrane.

-

Membrane Destabilization and Fusion: This interaction is believed to induce a change in the lipid organization within the endosomal membrane, potentially leading to the formation of non-bilayer lipid structures (e.g., hexagonal HII phase). This destabilizes the membrane, creating pores or leading to fusion between the LNP and the endosomal membrane.

-

Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.

Caption: Mechanism of this compound LNP endosomal escape.

Experimental Protocols for Quantifying Endosomal Escape

Directly quantifying the amount of therapeutic payload that escapes the endosome is challenging. Therefore, researchers often rely on indirect methods that measure events associated with endosomal membrane rupture or the activity of the released payload. Below are detailed protocols for two commonly used assays.

Galectin-8 Recruitment Assay

This assay utilizes the recruitment of galectin-8, a cytosolic protein, to damaged endosomal membranes as a proxy for endosomal escape.[2]

Principle: Galectin-8 normally resides in the cytoplasm. Upon endosomal membrane damage, the inner glycans of the endosomal membrane become exposed to the cytosol. Galectin-8 binds to these glycans, leading to its accumulation at the site of damage, which can be visualized as fluorescent puncta.

Experimental Workflow:

Caption: Galectin-8 recruitment assay workflow.

Detailed Methodology:

-

Cell Line: Utilize a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., GFP-Galectin-8). HeLa or HEK293T cells are commonly used.

-

Cell Seeding: Seed the cells in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that allows for individual cell identification.

-

LNP Preparation: Prepare this compound LNPs encapsulating the desired nucleic acid payload. Include a fluorescent label on the lipid or the payload to visualize LNP uptake.

-

Treatment: Treat the cells with a range of LNP concentrations. Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like Lipofectamine).

-

Incubation: Incubate the cells for a specific time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

-

Imaging: Acquire images using a high-content imaging system or a confocal microscope. Capture images in the green channel (for GFP-Galectin-8) and the channel corresponding to the LNP label.

-

Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to automatically identify cells and quantify the number, size, and intensity of GFP-Galectin-8 puncta within each cell.

-

Data Normalization: Normalize the puncta count to the number of cells or the amount of internalized LNPs (if a fluorescent LNP label is used).

Illustrative Quantitative Data (for a hypothetical LNP formulation):

Table 2: Galectin-8 Puncta Quantification

| LNP Formulation | Concentration (nM) | Mean Galectin-8 Puncta per Cell |

| Untreated Control | 0 | 0.5 ± 0.2 |

| This compound LNP (Hypothetical) | 50 | 8.2 ± 1.5 |

| This compound LNP (Hypothetical) | 100 | 15.6 ± 2.8 |

| Lipofectamine (Positive Control) | - | 25.1 ± 4.3 |

Note: This data is illustrative and not specific to this compound LNPs as such data is not publicly available.

Split-Luciferase Reporter Assay

This assay provides a more direct measure of cytosolic delivery by quantifying the activity of a reporter protein that is only functional upon endosomal escape.

Principle: A small, inactive fragment of luciferase (e.g., HiBiT) is conjugated to the therapeutic payload. The cells used in the assay express the larger, complementary fragment of luciferase (LgBiT) in their cytoplasm. If the payload escapes the endosome, the HiBiT tag can bind to LgBiT, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of a substrate.

Experimental Workflow:

References

An In-Depth Technical Guide to the Chemical Synthesis of ATX-002 Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-002 is a proprietary ionizable cationic lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) formulations for the delivery of RNA-based therapeutics, such as siRNA and mRNA.[1] Its unique chemical structure allows for efficient encapsulation of nucleic acid payloads and facilitates their delivery into target cells. This technical guide provides a comprehensive overview of the chemical synthesis pathway for this compound, including detailed experimental protocols for each key step, quantitative data summaries, and visualizations of the synthetic workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced drug delivery systems.

The molecular structure of this compound is di((Z)-non-2-en-1-yl) 8,8'-((((2-(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate, with the chemical formula C39H72N2O5S and a molecular weight of 681.07 g/mol .

This compound Chemical Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Preparation of the Alkyl Halide Intermediate: Synthesis of methyl 8-bromooctanoate.

-

Synthesis of the Secondary Amine Core: Preparation of the key intermediate, di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate.

-

Final Assembly and Functionalization: Coupling of the secondary amine core with the headgroup precursor to yield this compound.

Below is a detailed description of each stage, including step-by-step experimental protocols.

Stage 1: Synthesis of Methyl 8-bromooctanoate

The first stage involves the synthesis of the key alkylating agent, methyl 8-bromooctanoate, through the esterification of 8-bromooctanoic acid.

Experimental Protocol: Fischer Esterification of 8-bromooctanoic acid

Materials:

-

8-bromooctanoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure: [2]

-

To a solution of 8-bromooctanoic acid (1.0 eq) in methanol (approximately 5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the oily residue in diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 8-bromooctanoate as a colorless oil.

| Parameter | Value | Reference |

| Starting Material | 8-bromooctanoic acid | [2] |

| Reagents | Methanol, Sulfuric acid | [2] |

| Reaction Time | 5 hours at reflux | [2] |

| Typical Yield | >95% | [2] |

| Purification | Liquid-liquid extraction | [2] |

Stage 2: Synthesis of di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate

This stage involves a two-step process to synthesize the core secondary amine intermediate.

Step 2a: Synthesis of Dimethyl 8,8'-(azanediyl)dioctanoate

This step involves the N-alkylation of a primary amine with two equivalents of methyl 8-bromooctanoate. A plausible approach is the reaction of benzylamine with methyl 8-bromooctanoate followed by debenzylation.

Experimental Protocol (Representative): [3]

Materials:

-

Benzylamine

-

Methyl 8-bromooctanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

Procedure: [3]

-

To a solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Add methyl 8-bromooctanoate (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 36 hours.

-

Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by silica gel column chromatography to obtain dimethyl 8,8'-(benzylimino)dioctanoate.

-

Dissolve the product in ethanol and add 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 2 hours at room temperature.

-

Filter the reaction mixture through celite and concentrate the filtrate to yield dimethyl 8,8'-(azanediyl)dioctanoate.

| Parameter | Value | Reference |

| Starting Materials | Benzylamine, Methyl 8-bromooctanoate | [3] |

| Reagents | K₂CO₃, DMF, Pd/C, H₂ | [3] |

| Reaction Time | 36 hours (alkylation), 2 hours (hydrogenation) | [3] |

| Typical Yield | ~80% (alkylation) | [3] |

| Purification | Column chromatography, Filtration | [3] |

Step 2b: N-Alkylation with (Z)-non-2-en-1-yl bromide

The secondary amine is then alkylated with a suitable (Z)-non-2-en-1-yl electrophile.

Experimental Protocol (Proposed):

Materials:

-

Dimethyl 8,8'-(azanediyl)dioctanoate

-

(Z)-non-2-en-1-yl bromide (prepared from (Z)-non-2-en-1-ol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

Procedure:

-

To a solution of dimethyl 8,8'-(azanediyl)dioctanoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

-

Add (Z)-non-2-en-1-yl bromide (2.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography to obtain di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate.

| Parameter | Value | Reference |

| Starting Materials | Dimethyl 8,8'-(azanediyl)dioctanoate, (Z)-non-2-en-1-yl bromide | N/A (Proposed) |

| Reagents | K₂CO₃, Acetonitrile | N/A (Proposed) |

| Reaction Time | Varies (monitor by TLC) | N/A (Proposed) |

| Typical Yield | N/A (Proposed) | N/A (Proposed) |

| Purification | Column chromatography | N/A (Proposed) |

Stage 3: Final Synthesis of this compound

The final stage involves the coupling of the secondary amine intermediate with a functionalized headgroup precursor, followed by a deprotection step.

Experimental Protocol: (Based on patent description WO2015074085A1)

Materials:

-

di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate

-

Boc-protected 2-(dimethylamino)ethanethiol derivative (e.g., S-(2-(dimethylamino)ethyl) carbonothioate with a suitable leaving group)

-

Coupling agent (e.g., DCC, EDC/HOBt)

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate (1.0 eq) and the Boc-protected 2-(dimethylamino)ethanethiol derivative in anhydrous DCM.

-

Add a suitable coupling agent and stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound precursor.

-

Dissolve the purified precursor in dry DCM and cool to 0 °C.

-

Add trifluoroacetic acid (TFA) dropwise and allow the reaction to warm to room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

| Parameter | Value | Reference |

| Starting Materials | di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate, Boc-protected headgroup | (WO2015074085A1) |

| Reagents | Coupling agent, DCM, TFA | (WO2015074085A1) |

| Reaction Time | Varies (monitor by TLC) | (WO2015074085A1) |

| Typical Yield | 68% (for the deprotection step) | (WO2015074085A1) |

| Purification | Column chromatography, Extraction | (WO2015074085A1) |

Visualizations

This compound Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Logic of this compound Synthesis

References

Methodological & Application

Application Notes: ATX-002 Lipid Nanoparticle Formulation for siRNA Delivery

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapies like siRNA and mRNA.[1] These formulations protect the nucleic acid payload from degradation, allow for systemic administration, and facilitate cellular uptake and endosomal escape to deliver the therapeutic into the cytoplasm.[2] ATX-002 is an ionizable cationic lipid specifically designed for RNA drug delivery.[2][3] With a measured pKa of 6.03, this compound is protonated at acidic pH, enabling it to electrostatically bind and encapsulate negatively charged RNA molecules during formulation.[2][3] Upon entering a cell and trafficking to the endosome, the acidic environment again protonates this compound, which is thought to interact with endosomal membranes, leading to their disruption and the release of the RNA payload into the cytoplasm.[2][3] These application notes provide a detailed protocol for the formulation, purification, and characterization of this compound-based LNPs for siRNA delivery.

Principle of Formulation

The protocol outlined below utilizes a rapid microfluidic mixing technique. An ethanolic solution containing this compound and other lipid components is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA payload. The decrease in solvent polarity and the acidic pH cause the lipids to self-assemble into nanoparticles, efficiently encapsulating the siRNA. Subsequent dialysis against a physiological pH buffer (e.g., PBS, pH 7.4) neutralizes the surface charge and removes residual ethanol, resulting in a stable LNP suspension suitable for in vitro and in vivo applications.

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution in Ethanol: The lipid components are dissolved in absolute ethanol to create a master stock solution. The molar ratio of the components is critical for forming stable and effective LNPs.[4][5]

-

Procedure:

-

Bring all lipids to room temperature.

-

Prepare individual stock solutions of each lipid in absolute ethanol if not already done (e.g., 10-25 mM). Some lipids may require gentle warming (up to 65°C) to fully dissolve.[5]

-

In a sterile glass vial, combine the appropriate volumes of the individual lipid stocks to achieve the desired molar ratio.

-

Add absolute ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).

-

Vortex thoroughly to ensure a homogenous mixture. Store the lipid stock solution at -20°C under argon or nitrogen.

-

b. siRNA Stock Solution in Aqueous Buffer: The siRNA is dissolved in a low pH buffer to ensure it is fully soluble and that the ionizable lipid (this compound) will be protonated upon mixing.

-

Procedure:

-

Prepare a 25 mM Sodium Acetate buffer and adjust the pH to 4.0.

-

Resuspend the lyophilized siRNA in the pH 4.0 acetate buffer to a final concentration of 0.2 mg/mL.

-

Ensure the siRNA is fully dissolved by gentle pipetting.

-

Store the siRNA solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

-

LNP Assembly via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., from Precision NanoSystems or similar) to ensure rapid and reproducible mixing, which is critical for controlling nanoparticle size and polydispersity.[6]

-

Procedure:

-

Equilibrate the lipid stock solution and the siRNA stock solution to room temperature.

-

Prime the microfluidic system pumps with ethanol and the aqueous buffer, respectively, according to the manufacturer's instructions.

-

Load the lipid-ethanol stock solution into one syringe and the siRNA-aqueous buffer stock solution into another.

-

Set the flow rate ratio to 1:3 (Ethanol:Aqueous). For example, set the lipid-ethanol stream to 2 mL/min and the siRNA-aqueous stream to 6 mL/min for a total flow rate (TFR) of 8 mL/min.

-

Initiate the mixing process. The first few microliters of the mixture should be directed to waste to ensure the system is equilibrated.

-

Collect the resulting milky-white LNP suspension in a sterile collection tube.

-

Purification and Buffer Exchange

Purification is necessary to remove residual ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4). Dialysis is a common and effective method.[7]

-

Procedure:

-

Transfer the collected LNP solution into a dialysis cassette (e.g., 10 kDa MWCO).

-

Place the cassette in a beaker containing 1X PBS (pH 7.4) at a volume at least 1000 times that of the LNP solution.

-

Stir the dialysis buffer gently at 4°C.

-

Perform dialysis for at least 18 hours, with at least two complete changes of the PBS buffer during this period.

-

After dialysis, recover the LNP suspension from the cassette.

-

Sterilization and Storage

-

Procedure:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. This step also removes any large aggregates.

-

Store the final, sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw stability should be assessed.

-

Data Presentation: Formulation and Quality Control

Quantitative data is essential for ensuring the reproducibility and efficacy of the LNP formulation. The following tables summarize the key parameters for a typical this compound LNP formulation.

Table 1: this compound LNP Lipid Composition

| Component | Lipid Type | Molar Ratio (%) | Function |

|---|---|---|---|

| This compound | Ionizable Cationic Lipid | 50% | Encapsulates siRNA via electrostatic interactions and facilitates endosomal escape.[2][3] |

| DSPC | Helper Phospholipid | 10% | Provides structural stability to the lipid bilayer.[4][] |

| Cholesterol | Structural Lipid | 38.5% | Stabilizes the nanoparticle structure and enhances membrane fusion.[9][10] |